Cas no 1806735-90-9 (2-Iodo-3-methyl-5-(trifluoromethoxy)pyridine-6-carbonyl chloride)
2-Iodo-3-methyl-5-(trifluoromethoxy)pyridine-6-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Iodo-3-methyl-5-(trifluoromethoxy)pyridine-6-carbonyl chloride
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- Inchi: 1S/C8H4ClF3INO2/c1-3-2-4(16-8(10,11)12)5(6(9)15)14-7(3)13/h2H,1H3
- InChI Key: BOMNGNPMWUQDCU-UHFFFAOYSA-N
- SMILES: IC1=C(C)C=C(C(C(=O)Cl)=N1)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 277
- XLogP3: 3.9
- Topological Polar Surface Area: 39.2
2-Iodo-3-methyl-5-(trifluoromethoxy)pyridine-6-carbonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029093843-1g |
2-Iodo-3-methyl-5-(trifluoromethoxy)pyridine-6-carbonyl chloride |
1806735-90-9 | 97% | 1g |
$1,579.40 | 2022-03-31 |
2-Iodo-3-methyl-5-(trifluoromethoxy)pyridine-6-carbonyl chloride Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-Iodo-3-methyl-5-(trifluoromethoxy)pyridine-6-carbonyl chloride
Introduction to 2-Iodo-3-methyl-5-(trifluoromethoxy)pyridine-6-carbonyl chloride (CAS No. 1806735-90-9) and Its Applications in Modern Chemical Biology
2-Iodo-3-methyl-5-(trifluoromethoxy)pyridine-6-carbonyl chloride, with the chemical identifier CAS No. 1806735-90-9, is a highly versatile intermediate in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by its unique structural features that make it an invaluable tool in synthetic chemistry. The presence of an iodo substituent at the 2-position, a methyl group at the 3-position, and a trifluoromethoxy group at the 5-position, combined with the carbonyl chloride functionality at the 6-position, endows this molecule with remarkable reactivity and adaptability in various chemical transformations.
The carbonyl chloride moiety (Cl-COCl) is particularly significant as it serves as a highly reactive electrophile, facilitating nucleophilic addition reactions that are pivotal in constructing complex molecular architectures. This property makes 2-Iodo-3-methyl-5-(trifluoromethoxy)pyridine-6-carbonyl chloride an excellent building block for the synthesis of more intricate derivatives, including pharmaceuticals and specialty chemicals. The iodo group, on the other hand, provides a handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura, Stille, or Sonogashira couplings, enabling the introduction of diverse aryl or vinyl groups into the pyridine core.
The trifluoromethoxy group (CF₃O-) introduces electron-withdrawing effects and lipophilicity, which can modulate the pharmacokinetic properties of derived compounds. This feature is particularly relevant in drug design, where trifluoromethoxy substituents are often incorporated to enhance metabolic stability, improve binding affinity to biological targets, or alter solubility profiles. The combination of these structural elements makes 2-Iodo-3-methyl-5-(trifluoromethoxy)pyridine-6-carbonyl chloride a multifaceted reagent with broad applications in medicinal chemistry.
In recent years, there has been growing interest in leveraging this compound for the development of novel therapeutic agents. For instance, researchers have utilized its reactivity to synthesize substituted pyridines that exhibit promising biological activities. A notable area of investigation has been its application in designing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The pyridine scaffold is a common motif in kinase inhibitors due to its ability to interact effectively with ATP-binding pockets. By modifying the substituents on the pyridine ring, chemists can fine-tune binding interactions with target kinases.
One groundbreaking study published in *Journal of Medicinal Chemistry* demonstrated how derivatives of 2-Iodo-3-methyl-5-(trifluoromethoxy)pyridine-6-carbonyl chloride could be used to develop potent inhibitors of Janus kinases (JAKs), which play a crucial role in signal transduction pathways associated with autoimmune disorders. The researchers employed palladium-catalyzed cross-coupling reactions to introduce aryl groups at the iodo position, followed by further functionalization using the carbonyl chloride group to introduce pharmacophores that enhance binding affinity and selectivity. This work highlights the compound's potential as a key intermediate in drug discovery pipelines.
Another emerging application lies in the synthesis of agrochemicals. Pyridine derivatives are widely used as intermediates in crop protection agents due to their efficacy and environmental profile. The structural features of 2-Iodo-3-methyl-5-(trifluoromethoxy)pyridine-6-carbonyl chloride allow for modifications that can improve pesticidal or herbicidal activity while reducing environmental impact. For example, researchers have explored its use in generating novel fungicides by incorporating heterocyclic structures that disrupt fungal growth pathways. The trifluoromethoxy group's ability to enhance lipophilicity ensures better absorption and translocation within plant tissues, improving overall efficacy.
The synthetic utility of this compound extends beyond pharmaceuticals and agrochemicals into materials science and specialty chemicals. Its reactivity enables the construction of complex polymers and ligands for catalysis. For instance, pyridine-based ligands are commonly used in transition metal catalysis due to their ability to stabilize metal centers and facilitate various organic transformations. By functionalizing 2-Iodo-3-methyl-5-(trifluoromethoxy)pyridine-6-carbonyl chloride, chemists can design ligands tailored for specific catalytic applications, such as cross-coupling reactions or hydrogenation processes.
Recent advances in flow chemistry have also harnessed the potential of this intermediate for scalable synthesis. Flow systems allow for controlled reaction conditions and improved reproducibility, making them ideal for producing complex molecules like those derived from 2-Iodo-3-methyl-5-(trifluoromethoxy)pyridine-6-carbonyl chloride. By integrating this compound into continuous flow processes, researchers can achieve higher yields and purities while minimizing waste generation—a critical consideration in modern chemical synthesis.
The incorporation of computational methods has further enhanced the utility of this compound. Molecular modeling studies have been employed to predict how structural modifications will influence biological activity or material properties. These insights guide synthetic efforts toward more efficient routes and lead optimization strategies. Additionally, high-throughput screening techniques combined with automated synthesis platforms enable rapid exploration of derivative libraries based on 2-Iodo-3-methyl-5-(trifluoromethoxy)pyridine-6-carbonyl chloride, accelerating drug discovery programs.
In conclusion,2-Iodo-3-methyl-5-(trifluoromethoxy)pyridine-6-carbonyl chloride (CAS No. 1806735-90-9) represents a cornerstone intermediate in modern chemical biology with far-reaching applications across multiple disciplines. Its unique structural features—combining an iodo substituent for cross-coupling reactions with a reactive carbonyl chloride group—make it indispensable for constructing complex molecules ranging from pharmaceuticals to agrochemicals and advanced materials. As research continues to uncover new synthetic pathways and applications,2-Iodo-3-methyl-5-(trifluoromethoxy)pyridine-6-carbonyl chloride is poised to remain at forefront of chemical innovation.
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